1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride
Overview
Description
1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a diazepane ring and a 4-methoxybenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride typically involves the reaction of 1,4-diazepane with 4-methoxybenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or chloroform, at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may be utilized in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound can be used in the production of materials or chemicals with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
1-(4-Methoxybenzenesulfonyl)-1,4-diazepane hydrochloride can be compared with other similar compounds, such as 1-(3-methoxybenzenesulfonyl)-1,4-diazepane hydrochloride and 1-(2-methoxybenzenesulfonyl)-1,4-diazepane hydrochloride. These compounds share similar structural features but differ in the position of the methoxy group on the benzene ring, which can affect their properties and applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-3-5-12(6-4-11)18(15,16)14-9-2-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXVQPQAKKNKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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